molecular formula C9H13NO B6203247 1-(but-3-yn-1-yl)piperidin-4-one CAS No. 1016812-78-4

1-(but-3-yn-1-yl)piperidin-4-one

Cat. No.: B6203247
CAS No.: 1016812-78-4
M. Wt: 151.2
InChI Key:
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Description

1-(but-3-yn-1-yl)piperidin-4-one is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a butynyl group at the nitrogen atom and a ketone group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(but-3-yn-1-yl)piperidin-4-one typically involves the reaction of piperidin-4-one with but-3-yn-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(but-3-yn-1-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The butynyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(but-3-yn-1-yl)piperidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-yl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The butynyl group can participate in covalent bonding with target proteins, while the piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(but-3-yn-1-yl)piperidin-4-amine
  • 1-(but-3-yn-1-yl)piperidin-4-ol

Uniqueness

1-(but-3-yn-1-yl)piperidin-4-one is unique due to the presence of both a ketone group and a butynyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of hydrophobicity and electronic properties, making it a versatile intermediate in organic synthesis and a promising candidate in drug discovery.

Properties

CAS No.

1016812-78-4

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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